Methyl 2-amino-4-(pyridin-4-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(pyridin-4-yl)butanoate is an organic compound that features a pyridine ring attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(pyridin-4-yl)butanoate typically involves the reaction of 4-pyridinecarboxaldehyde with a suitable amine and esterification agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(pyridin-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-4-(pyridin-4-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Known for its use in treating multiple sclerosis.
Imatinib: A therapeutic agent used to treat leukemia.
N-(pyridin-4-yl)pyridin-4-amine: Studied for its nonlinear optical properties.
Uniqueness
Methyl 2-amino-4-(pyridin-4-yl)butanoate is unique due to its specific structure, which combines a pyridine ring with a butanoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-amino-4-pyridin-4-ylbutanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9(11)3-2-8-4-6-12-7-5-8/h4-7,9H,2-3,11H2,1H3 |
InChI Key |
WTWLTZVIODZVEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CC=NC=C1)N |
Origin of Product |
United States |
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